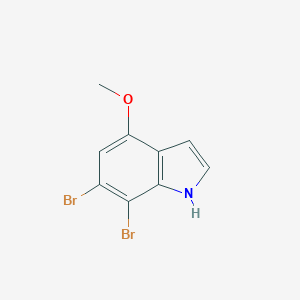

6,7-dibromo-4-methoxy-1H-indole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

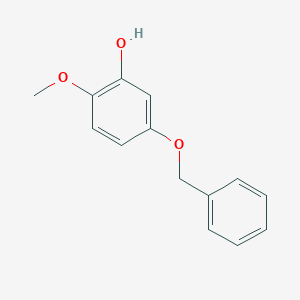

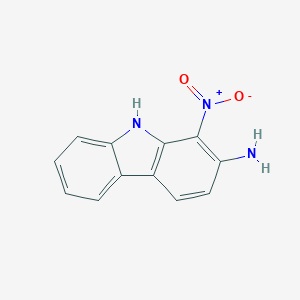

6,7-dibromo-4-methoxy-1H-indole is a chemical compound with the molecular formula C9H7Br2NO . It is a yellow solid and has a molecular weight of 304.97 g/mol .

Molecular Structure Analysis

The InChI code for 6,7-dibromo-4-methoxy-1H-indole is 1S/C9H7Br2NO/c1-13-7-4-6(10)8(11)9-5(7)2-3-12-9/h2-4,12H,1H3 .Physical And Chemical Properties Analysis

6,7-dibromo-4-methoxy-1H-indole is a yellow solid . It has a molecular weight of 304.97 g/mol .Applications De Recherche Scientifique

Indole Synthesis and Classification

The synthesis of indole derivatives, including 6,7-dibromo-4-methoxy-1H-indole, is a significant area of research due to the wide range of biological activities these compounds exhibit. A comprehensive review categorizes the methodologies for indole synthesis, highlighting the diverse strategies employed to create this core structure, which is foundational in medicinal chemistry and drug development (Taber & Tirunahari, 2011).

Umpolung Strategy for Indole Functionalization

Innovations in the C2-functionalization of indole via umpolung, a technique for polarity inversion, underscore its significance in enhancing the reactivity of indole derivatives toward nucleophilic substitution. This approach is pivotal for synthesizing bioactive indole derivatives with potential pharmaceutical applications, illustrating the adaptability and utility of indole scaffolds in creating compounds with enhanced biological activity (Deka, Deb, & Baruah, 2020).

Pharmacokinetics and Hepatic Protection Roles

The pharmacokinetics of indole derivatives, including their roles in hepatic protection, are extensively studied. Indole-3-carbinol (I3C) and its derivatives, for example, show protective effects against chronic liver diseases, highlighting the therapeutic potential of indole derivatives in treating liver conditions (Wang et al., 2016).

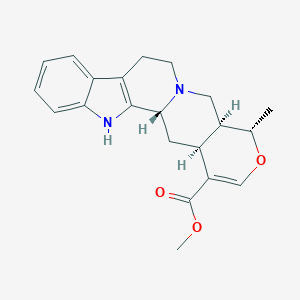

Indole Alkaloids in Pharmacology

Plant-based indole alkaloids possess a rich spectrum of pharmacological activities. A review summarizing the pharmacological potential of these compounds emphasizes their role in discovering new lead compounds for various therapeutic applications, demonstrating the indole nucleus's significance in contributing to pharmacological activities (Omar et al., 2021).

Gut-Bacteria-Derived Indole Derivatives

The study of gut-bacteria-derived indole and its derivatives reveals their significant impact on intestinal and liver diseases. By influencing intestinal homeostasis and liver metabolism, indole derivatives from intestinal microorganisms present promising therapeutic prospects, further underlining the diverse applications of indole derivatives in addressing health issues (Li et al., 2021).

Propriétés

IUPAC Name |

6,7-dibromo-4-methoxy-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br2NO/c1-13-7-4-6(10)8(11)9-5(7)2-3-12-9/h2-4,12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTWQKKHLJQVITE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C2=C1C=CN2)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20438346 |

Source

|

| Record name | 6,7-dibromo-4-methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-dibromo-4-methoxy-1H-indole | |

CAS RN |

158920-11-7 |

Source

|

| Record name | 6,7-dibromo-4-methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.